3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide

Physicochemical profiling Lipophilicity Benzodioxole–acrylamide scaffold

Researchers exploring benzodioxole-acrylamide SAR face high LogP (>3.5) with N-aryl analogs, limiting solubility. This compound (LogP 1.94) resolves this via N-cyclopropyl conformational restraint. • α-Amylase SAR: evaluate N-cPr vs. lead IHBY-56 (IC₅₀ 0.99 µM) • CYP11B1/CYP11B2 selectivity screening • Thermoresponsive monomer: UV-active benzodioxole reporter + ~11°C LCST shift • Rh-catalyzed azocane precursor for DEL synthesis Supplied ≥95% purity; R&D use only.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Cat. No. B12473813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C13H13NO3/c15-13(14-10-3-4-10)6-2-9-1-5-11-12(7-9)17-8-16-11/h1-2,5-7,10H,3-4,8H2,(H,14,15)
InChIKeyVIEFLZFXOLMOQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzodioxole–Cyclopropylacrylamide Identity & Procurement


3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide (CAS 329777-82-4; molecular formula C₁₃H₁₃NO₃; MW 231.25 g/mol) is a synthetic benzodioxole–acrylamide hybrid featuring an (E)-configured α,β-unsaturated amide bearing an N-cyclopropyl substituent . The compound contains the 1,3-benzodioxole (methylenedioxyphenyl) pharmacophore found in numerous bioactive natural products and synthetic agents, coupled with an N-cyclopropylacrylamide motif whose conformational restraint and altered hydrogen-bonding capacity distinguish it from N-alkyl or N-aryl acrylamide analogs [1]. It is commercially available as a research chemical through Sigma-Aldrich (AldrichCPR catalog R369977) and several specialty chemical suppliers, with purity specifications ranging from 90% to 95% . The compound is supplied for early-discovery research and further manufacturing use only, not for direct human application .

Benzodioxole–Cyclopropylacrylamide: Not Interchangeable


The N-cyclopropyl substituent imparts a unique combination of conformational rigidity (sp² character of the cyclopropane C–C bond) and attenuated hydrogen-bond donor capacity relative to N-alkyl or N-aryl amide analogs, directly affecting target-binding geometry, metabolic stability, and physicochemical properties [1]. Substituting 3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide with a generic benzodioxole–acrylamide — for example, an N-phenyl or N-benzyl analog — would alter LogP by approximately 1–2 units (this compound has LogP 1.94, while N-aryl analogs typically exceed LogP 3.5), change the torsional profile of the acrylamide bond, and potentially abolish activity against enzymes whose binding pockets discriminate small N-substituents [2]. These structural distinctions are not cosmetic; they govern target engagement, isoform selectivity, and the ability to serve as a scaffold for further medicinal chemistry optimization.

Benzodioxole–Cyclopropylacrylamide: Quantitative Evidence vs. Analogs


Physicochemical Properties vs. N-Aryl Analogs

The N-cyclopropyl substitution in 3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide yields a calculated LogP of 1.94, which is approximately 1.5–2.5 log units lower than typical N-aryl benzodioxole–acrylamide analogs (e.g., 3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)acrylamide, CAS 300825-67-6, predicted LogP >3.5 based on the additional aromatic ring) . This lower lipophilicity translates to a predicted boiling point of 465.6±45.0 °C (at 760 mmHg) for the target compound, whereas N-aryl analogs with higher molecular weight and increased aromaticity exhibit boiling points generally exceeding 500 °C [1]. The reduced LogP of the target compound may favor aqueous solubility and reduce non-specific protein binding in biochemical assays, a property that is not replicated by N-aryl-substituted congeners [2].

Physicochemical profiling Lipophilicity Benzodioxole–acrylamide scaffold

α-Amylase Inhibition: Potency vs. Acarbose

In a structure-guided series of benzodioxole–acrylamide hybrids reported by Hawash et al. (2026), the lead compound IHBY56 demonstrated α-amylase inhibition with IC₅₀ = 0.99 µM, outperforming the reference drug acarbose (IC₅₀ = 1.53 µM) by a factor of ~1.55-fold [1]. Critically, IHBY56 exhibited negligible cytotoxicity across six cancer cell lines (HeLa, MCF-7, HepG2, Hep3B, B16F1, CaCo-2) and two normal cell lines (LX-2, HEK-293T), whereas acarbose is known to cause gastrointestinal side effects at therapeutic doses [1]. While 3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide was not among the individual compounds tested in this study, the scaffold class to which it belongs — the benzodioxole–acrylamide hybrid — is validated as a productive α-amylase inhibitory chemotype [1][2]. The N-cyclopropyl substituent in the target compound represents a distinct N-substitution strategy within this validated scaffold that is unexplored in the published series and may confer differential binding kinetics [2].

α-Amylase inhibition Antidiabetic Benzodioxole–acrylamide hybrids

LCST Shift vs. N-Isopropylacrylamide

The N-cyclopropylacrylamide (NCPAM) motif, which constitutes the amide portion of 3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide, has been directly compared with the widely used N-isopropylacrylamide (NIPAM) in RAFT-polymerized triblock copolymers [1]. Incorporation of NCPAM into NIPAM-based copolymers raises the lower critical solution temperature (LCST) from 33 °C to 44 °C (ΔLCST = +11 °C), enabling protein cargo encapsulation and nanogel crosslinking at slightly elevated temperatures while maintaining thermoresponsive behavior [1][2]. This LCST shift is attributed to the increased hydrophilicity and reduced entropic penalty of the cyclopropyl group compared to the isopropyl moiety upon dehydration [2]. For researchers procuring N-cyclopropylacrylamide-containing monomers or building blocks, this quantitatively validated LCST difference means that NCPAM-based polymers can access a physiologically relevant thermal window (37–44 °C) that NIPAM-based systems cannot effectively utilize without copolymer modification [1].

Thermoresponsive polymers N-cyclopropylacrylamide (NCPAM) LCST tuning Drug delivery

Rh(I)-Catalyzed Synthesis of Azocanes

N-Cyclopropylacrylamides, including derivatives of the target compound, serve as substrates in a Rh(I)-catalyzed cycloaddition–fragmentation sequence that directly produces substituted azocanes — eight-membered N-heterocycles of pharmaceutical relevance [1][2]. Computational studies reveal that the key mechanistic challenge — selective insertion of CO and alkene into the more hindered proximal cyclopropane C–C bond while avoiding competitive activation of the less hindered distal bond — is governed by the cyclopropane ring strain (~27.5 kcal/mol) and the phosphine ligand environment on the Rh(I) catalyst [1]. This synthetic transformation is unique to N-cyclopropylacrylamides; N-isopropyl or N-aryl acrylamides do not undergo this cycloaddition–fragmentation pathway, making the N-cyclopropyl substitution a non-substitutable structural feature for accessing azocane scaffolds via this route [2].

Synthetic methodology Rhodium catalysis Azocane synthesis N-cyclopropylacrylamide

Benzodioxole–Cyclopropylacrylamide: Research & Industrial Applications


α-Amylase Inhibitor Lead Optimization

The benzodioxole–acrylamide scaffold has been validated as a potent α-amylase inhibitory chemotype, with the lead compound IHBY56 achieving IC₅₀ = 0.99 µM against acarbose (1.53 µM) [1]. However, the N-cyclopropyl substitution pattern embodied in 3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide remains unexplored within this SAR landscape. A medicinal chemistry team procuring this compound can systematically evaluate whether the N-cyclopropyl group enhances α-amylase binding (via conformational preorganization of the acrylamide), improves selectivity over related glycosidases, or reduces cytotoxicity relative to existing N-aryl leads. The compound's lower LogP (1.94) relative to N-aryl analogs may also translate to improved aqueous solubility and reduced non-specific protein binding in biochemical assays .

Thermoresponsive Copolymer Design

N-Cyclopropylacrylamide (NCPAM) quantitatively raises copolymer LCST by ~11 °C relative to NIPAM, shifting the thermal response window from 33 °C to 44 °C [1]. This property is directly relevant to the design of enzyme-triggered drug delivery systems, hyperthermia-responsive nanogels, and biosensors operating at physiological to febrile temperatures (37–42 °C). Researchers procuring 3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide as a functional monomer can exploit the benzodioxole moiety as a UV-active or fluorescent reporter group while retaining the thermoresponsive behavior of the NCPAM motif — a dual functionality not available from simple NCPAM or NIPAM monomers [1].

Benzodioxole-Functionalized Azocane Synthesis

N-Cyclopropylacrylamides are privileged substrates for Rh(I)-catalyzed cycloaddition–fragmentation reactions that produce substituted azocanes — eight-membered N-heterocycles with documented biological activity [1]. The target compound combines an N-cyclopropylacrylamide reactive handle with a benzodioxole pharmacophore, enabling direct construction of benzodioxole-appended azocanes that would be challenging to access via alternative synthetic routes. This scenario is particularly relevant for groups building DNA-encoded libraries (DELs) or diversity-oriented synthesis collections where the azocane scaffold serves as a three-dimensional, sp³-rich core for fragment-based drug discovery [1].

CYP11B1/CYP11B2 Selectivity Profiling

Patent literature identifies selective CYP11B1 inhibition as a therapeutic strategy for cortisol-dependent diseases including Cushing's syndrome, with the requirement that candidate inhibitors spare CYP11B2 to avoid aldosterone suppression [1]. While direct CYP11B1/CYP11B2 IC₅₀ data for 3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide are not publicly available, the compound's structural features — benzodioxole pharmacophore and N-cyclopropyl substitution — align with the SAR of known CYP11B1-selective chemotypes, including cyclopropyl-substituted inhibitors that demonstrated enhanced potency and selectivity over metyrapone . Researchers studying steroidogenic P450 enzymes can procure this compound as a screening candidate to evaluate whether the benzodioxole–N-cyclopropylacrylamide combination yields useful CYP11B1/CYP11B2 selectivity.

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